2-Ethoxy-2-methylpropan-1-ol

Catalog No.
S2877046
CAS No.
22665-69-6
M.F
C6H14O2
M. Wt
118.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-2-methylpropan-1-ol

CAS Number

22665-69-6

Product Name

2-Ethoxy-2-methylpropan-1-ol

IUPAC Name

2-ethoxy-2-methylpropan-1-ol

Molecular Formula

C6H14O2

Molecular Weight

118.176

InChI

InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3

InChI Key

WOSZILCYMCIWFB-UHFFFAOYSA-N

SMILES

CCOC(C)(C)CO

Solubility

not available

2-Ethoxy-2-methylpropan-1-ol, also known as tert-butyl ethyl ether, is an organic compound with the molecular formula C6H14OC_6H_{14}O and a molecular weight of approximately 102.17 g/mol. This compound features a branched structure characterized by an ethoxy group (-O-CH₂CH₃) attached to a tert-butyl group (C(CH₃)₃). Its chemical structure allows it to participate in various

, primarily involving nucleophilic substitution and elimination mechanisms. One notable reaction is its interaction with hydrogen iodide (HI), which leads to the formation of 2-iodo-2-methylpropane and ethanol. This reaction typically follows an SN1S_N1 mechanism due to the formation of a stable carbocation intermediate during the process .

Example Reaction

2 Ethoxy 2 methylpropan 1 ol+HI2 Iodo 2 methylpropane+Ethanol\text{2 Ethoxy 2 methylpropan 1 ol}+\text{HI}\rightarrow \text{2 Iodo 2 methylpropane}+\text{Ethanol}

While specific biological activities of 2-ethoxy-2-methylpropan-1-ol are not extensively documented, compounds with similar structures often exhibit moderate toxicity and potential effects on human health. As such, caution is advised when handling this compound due to its possible irritant properties and effects on the central nervous system.

Several methods exist for synthesizing 2-ethoxy-2-methylpropan-1-ol:

  • Alkylation of Alcohols: One common method involves the alkylation of 2-methylpropan-1-ol with ethyl halides under basic conditions.
  • Etherification: The direct etherification of alcohols can also yield this compound, typically using acid catalysts to facilitate the reaction between 2-methylpropan-1-ol and ethanol .
  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where an alcohol reacts with an alkyl halide in the presence of a base.

Interaction studies involving 2-ethoxy-2-methylpropan-1-ol typically focus on its reactivity with other chemical species. For instance, its interactions with strong acids can lead to dehydration or substitution reactions, while its behavior in mixtures with other solvents can affect solubility and reactivity profiles in various applications.

Several compounds share structural similarities with 2-ethoxy-2-methylpropan-1-ol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethoxy-2-methylpropaneC6H14OLinear structure; used primarily as a solvent
2-Methoxy-2-methylpropan-1-olC6H14OContains a methoxy group instead of ethoxy
Ethyl tert-butyl etherC6H14OSimilar ether structure; used as a fuel additive

Uniqueness: The primary distinction of 2-ethoxy-2-methylpropan-1-ol lies in its branched structure, which affects its physical properties such as boiling point and solubility compared to linear ethers. This branching may also influence its reactivity patterns in certain chemical processes.

XLogP3

0.4

Dates

Modify: 2024-04-14

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